2-Oxa-6-azaspiro[3.4]octane hemioxalate
CAS No.: 1408075-00-2; 1523570-96-8
Cat. No.: VC5735672
Molecular Formula: C14H24N2O6
Molecular Weight: 316.354
* For research use only. Not for human or veterinary use.
![2-Oxa-6-azaspiro[3.4]octane hemioxalate - 1408075-00-2; 1523570-96-8](/images/structure/VC5735672.png)
Specification
CAS No. | 1408075-00-2; 1523570-96-8 |
---|---|
Molecular Formula | C14H24N2O6 |
Molecular Weight | 316.354 |
IUPAC Name | 2-oxa-7-azaspiro[3.4]octane;oxalic acid |
Standard InChI | InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Standard InChI Key | DREVFFJHSWBTQS-UHFFFAOYSA-N |
SMILES | C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
2-Oxa-6-azaspiro[3.4]octane hemioxalate is a salt composed of two 2-oxa-6-azaspiro[3.4]octane cations and one oxalate anion. Its molecular formula is C₁₄H₂₄N₂O₆, with a molecular weight of 316.35 g/mol . The IUPAC name for the cationic component is 2-oxa-7-azaspiro[3.4]octane, while the full compound is systematically designated as bis(2-oxa-6-azaspiro[3.4]octane) oxalate .
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 1523570-96-8 |
Molecular Formula | C₁₄H₂₄N₂O₆ |
Molecular Weight | 316.35 g/mol |
SMILES Notation | C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O |
InChI Key | DREVFFJHSWBTQS-UHFFFAOYSA-N |
Structural Features
The spirocyclic core consists of a pyrrolidine ring (5-membered) fused to an oxetane ring (4-membered) at a shared sp³-hybridized carbon atom. This configuration creates significant ring strain, which influences reactivity and conformational flexibility . The oxalate anion contributes to the compound’s solubility in polar solvents such as water .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-oxa-6-azaspiro[3.4]octane hemioxalate typically proceeds via a two-step process:
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Formation of the spirocyclic amine: Cyclocondensation of γ-aminobutyric acid derivatives with carbonyl precursors under basic conditions yields the free base .
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Salt formation: Reaction with oxalic acid in ethanol or methanol produces the hemioxalate salt .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Spirocycle formation | K₂CO₃, DMF, 80°C, 12h | 65–70 |
Salt precipitation | Oxalic acid, EtOH, RT, 2h | 85–90 |
Scalability and Purification
Industrial-scale production employs continuous flow reactors to enhance yield (up to 78% at pilot scale) and purity (>95%). Final purification involves recrystallization from ethanol/water mixtures, followed by vacuum drying .
Functional Applications
Pharmaceutical Development
The compound’s primary application lies in synthesizing 4-anilinoquinazoline derivatives, which act as potent epidermal growth factor receptor (EGFR) inhibitors . These inhibitors show promise in oncology, particularly for non-small cell lung cancer (NSCLC) and glioblastoma.
Mechanism of EGFR Inhibition
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Competitive binding: The spirocyclic amine moiety occupies the ATP-binding pocket of EGFR, preventing phosphorylation and downstream signaling .
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Selectivity: Modifications at the oxetane ring improve selectivity for mutant EGFR variants (e.g., L858R/T790M) .
Materials Science
In polymer chemistry, the compound serves as a crosslinking agent for epoxy resins, enhancing thermal stability (glass transition temperature increased by 15–20°C) .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
Compound | Molecular Formula | Key Distinction |
---|---|---|
2-Oxa-7-azaspiro[3.4]octane | C₆H₁₁NO | Lacks oxalate counterion; lower solubility |
5-Oxa-2-azaspiro[3.4]octane | C₇H₁₃N | Oxygen in larger ring; reduced ring strain |
1-Oxa-6-azaspiro[3.4]octane | C₆H₁₁NO | Alternate heteroatom positioning |
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